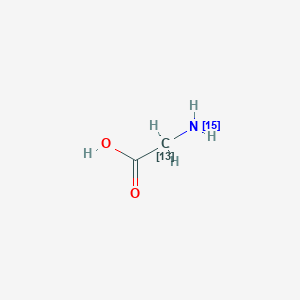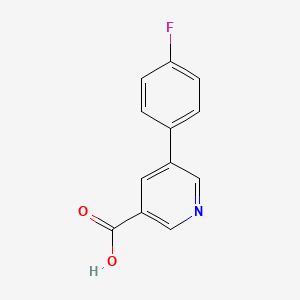
5-(4-氟苯基)烟酸
描述
5-(4-Fluorophenyl)nicotinic acid, also known as 5-(4-Fluorophenyl)pyridine-3-carboxylic acid, is a chemical compound with the empirical formula C12H8FNO2 . It has a molecular weight of 217.20 .
Molecular Structure Analysis
The molecular structure of 5-(4-Fluorophenyl)nicotinic acid consists of a pyridine ring attached to a fluorophenyl group and a carboxylic acid group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
5-(4-Fluorophenyl)nicotinic acid is a powder with a melting point of 215 °C and a density of 0.5 g/cm3 at 20 °C . It has a pH of 5.7 when dissolved in water at a concentration of 5 g/L at 20 °C .科学研究应用
Proteomics Research
5-(4-Fluorophenyl)nicotinic acid: is utilized in proteomics research as a biochemical tool . Its structural specificity can be leveraged to study protein interactions and functions. The compound’s ability to interact with various proteins makes it valuable for identifying protein modifications and understanding the dynamics of proteomes.
Pharmaceutical Development
This compound serves as a precursor in the synthesis of various pharmaceuticals . It has been found effective against Candida albicans , a pathogen responsible for a significant percentage of vaginal infections, which has developed resistance to many antifungals. Its broad-spectrum antimicrobial action makes it a starting point for developing new medications.
Bioisosteres in Drug Design
In drug design, 5-(4-Fluorophenyl)nicotinic acid is used as a bioisostere to improve the pharmacokinetic properties of drug candidates . Bioisosteres are compounds with similar physical and chemical properties, which can be used to replace other molecules in drug molecules to enhance their efficacy or reduce side effects.
Antimycobacterial Activity
This compound has been evaluated for its potential in vitro antimycobacterial activity against M. tuberculosis . It is part of a series of compounds synthesized for this purpose, highlighting its role in the ongoing battle against tuberculosis.
Environmental Stress Research in Plants
Research has shown that nicotinic acid derivatives, including 5-(4-Fluorophenyl)nicotinic acid , can play a significant role in improving plant tolerance and resistance to environmental stressors like heavy metals . This application is crucial for enhancing crop resilience and productivity.
Material Science
In material science, 5-(4-Fluorophenyl)nicotinic acid is used for the synthesis of complex organic compounds . Its properties are valuable in creating new materials with specific characteristics, such as enhanced durability or conductivity.
作用机制
Target of Action
5-(4-Fluorophenyl)nicotinic acid, a derivative of nicotinic acid, primarily targets the nicotinic acid receptors . These receptors play a crucial role in various biological processes, including lipid metabolism and the modulation of cellular pathways .
Mode of Action
The compound interacts with its targets by binding to the nicotinic acid receptors, modulating their activity . This interaction can lead to changes in the receptor’s function, influencing the biochemical pathways in which these receptors are involved .
Biochemical Pathways
5-(4-Fluorophenyl)nicotinic acid affects several biochemical pathways. It acts as a precursor of nicotinamide coenzymes , which play a vital role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . These coenzymes are essential for redox metabolism and the functioning of NAD-dependent pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 2172 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability would be influenced by these ADME properties.
Result of Action
The molecular and cellular effects of 5-(4-Fluorophenyl)nicotinic acid’s action are largely dependent on its interaction with the nicotinic acid receptors and its role as a coenzyme precursor. It can influence cellular metabolism and potentially have effects on various physiological processes .
属性
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-3-1-8(2-4-11)9-5-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISDAKHYANOMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464036 | |
| Record name | 5-(4-Fluorophenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)nicotinic acid | |
CAS RN |
364064-17-5 | |
| Record name | 5-(4-Fluorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364064-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EMD-50929 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364064175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Fluorophenyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMD-50929 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2R9CAT3ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding 2-hydroxy-5-(4-fluorophenyl)nicotinic acid?
A1: The research primarily focuses on the tautomeric preferences of 2-hydroxy-5-(4-fluorophenyl)nicotinic acid. The study found that this compound favors the lactim-lactam tautomeric form over the enol-keto form. This preference was determined through both experimental techniques and quantum chemical calculations. [] This finding contributes to a deeper understanding of the compound's structure and potential reactivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

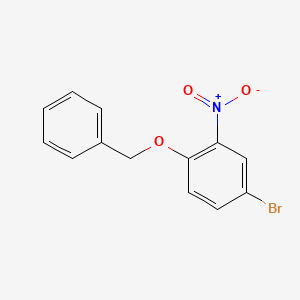
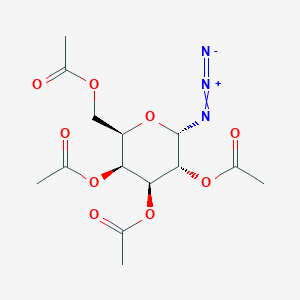


![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)


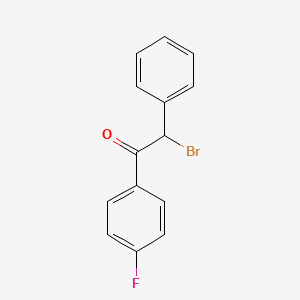
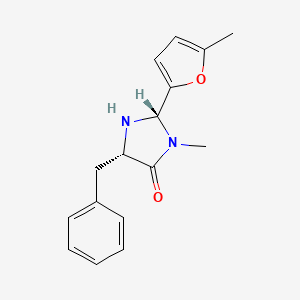
![N-Benzoyl-1-[2-O,4-C-methylene-5-O-(4,4'-dimethoxytrityl)-3-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-beta-D-ribofuranosyl]-5-methylcytosine](/img/structure/B1338969.png)


![2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1338976.png)
